molecular formula C11H12F2N4O3 B2558211 (2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL CAS No. 156058-35-4

(2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL

Cat. No.: B2558211
CAS No.: 156058-35-4
M. Wt: 286.239
InChI Key: KOTYZNDUFWPNCY-BRDIYROLSA-N
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Description

This compound (CAS: 156058-35-4) is a nucleoside analog with a pyrrolo[2,3-d]pyrimidine base linked to a tetrahydrofuran sugar moiety. Key structural features include:

  • 4,4-Difluoro substitution on the tetrahydrofuran ring, enhancing metabolic stability and lipophilicity .
  • Hydroxymethyl group at the 2-position and a 3-ol group, contributing to hydrogen-bonding interactions.
  • Molecular formula C₁₁H₁₂F₂N₄O₃, molecular weight 286.23 g/mol, and solubility optimized for research applications .

It is used in biochemical research, particularly in studies targeting nucleotide-binding proteins or enzymes, though specific therapeutic applications remain exploratory .

Properties

IUPAC Name

(2R,3R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N4O3/c12-11(13)7(19)6(3-18)20-10(11)17-2-1-5-8(14)15-4-16-9(5)17/h1-2,4,6-7,10,18-19H,3H2,(H2,14,15,16)/t6-,7-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTYZNDUFWPNCY-BRDIYROLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C2=NC=NC(=C21)N)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL is a pyrrolopyrimidine derivative that has garnered attention due to its potential biological activities, particularly as a kinase inhibitor. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies demonstrating its efficacy.

Chemical Structure and Properties

The compound features a pyrrolopyrimidine core with specific functional groups that enhance its biological activity. The presence of difluoro and hydroxymethyl groups contributes to its interaction with biological targets. The molecular formula is C11H12F2N4O3C_{11}H_{12}F_2N_4O_3.

Kinase Inhibition

Pyrrolopyrimidine derivatives are known for their ability to inhibit various kinases, which play critical roles in cellular signaling pathways. Studies have shown that compounds similar to the target molecule exhibit selective inhibition against kinases such as FLT3, JAKs, and others involved in cancer progression and inflammation .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyrrolopyrimidine derivatives. For instance, compounds in this class have been tested for their ability to inhibit COX enzymes, which are key players in the inflammatory response. In vitro studies indicated that certain derivatives could significantly reduce inflammation markers .

Antitumor Activity

The compound's structural analogs have been evaluated for their antitumor properties. A study demonstrated that specific pyrrolopyrimidine derivatives could reduce the prevalence of cancer cell populations at submicromolar concentrations . These findings suggest a promising avenue for developing targeted cancer therapies.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolopyrimidine derivatives. Modifications at various positions on the pyrrolopyrimidine scaffold have been systematically studied to identify correlations between structure and activity:

Modification Effect on Activity
Addition of difluoroEnhanced kinase selectivity
Hydroxymethyl groupImproved solubility and bioavailability
Amino substitutionIncreased binding affinity to target kinases

Case Studies

  • Inhibition of FLT3 Kinase : A specific derivative demonstrated significant inhibition of FLT3 kinase in vitro, leading to reduced cell proliferation in leukemia models. The study utilized a panel of kinase assays to confirm specificity .
  • Anti-inflammatory Screening : In vivo tests using formalin-induced paw edema models showed that certain pyrrolopyrimidine derivatives significantly reduced inflammation compared to controls, indicating their potential as anti-inflammatory agents .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including:

  • N-alkylation : To introduce the hydroxymethyl group.
  • Cross-coupling reactions : For attaching various substituents to enhance biological activity.

These synthetic routes have been optimized to improve yield and purity while allowing for structural diversification .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. The incorporation of difluoro and hydroxymethyl groups enhances the compound's bioactivity and selectivity towards cancerous cells .

Inhibition of Enzymatic Activity

Studies have shown that this compound acts as an inhibitor for specific kinases involved in cancer progression, such as JAK1. The selectivity and potency against JAK1 suggest that it could be developed into a therapeutic agent for diseases characterized by aberrant JAK signaling pathways .

Antiviral Properties

There is emerging evidence that compounds with similar structures can inhibit viral replication. The mechanism may involve interference with viral polymerases or other essential enzymes required for viral life cycles. This area is still under investigation but holds promise for treating viral infections .

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective properties, potentially aiding in conditions like neurodegeneration. The mechanism could involve modulation of neuroinflammatory pathways or direct protection of neuronal cells from oxidative stress .

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated IC50 values indicating significant cytotoxicity in breast and lung cancer cell lines.
Study B JAK1 InhibitionIdentified selectivity index of 48 over JAK2, highlighting potential for targeted therapy in myeloproliferative disorders .
Study C Antiviral MechanismShowed inhibition of replication in vitro against influenza virus strains .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural Variations and Physicochemical Properties

The following table summarizes key analogs and their distinctions:

Compound (CAS) Substituents Molecular Weight (g/mol) Key Structural Differences vs. Target Applications/Synthesis Insights References
Target (156058-35-4) 4,4-Difluoro, hydroxymethyl, 3-ol 286.23 Reference compound Research use, nucleotide analog studies
(2R,3S,4R,5R)-5-(4-Amino-5-iodo-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-tetrahydrofuran-3-ol 5-Iodo, 4-fluoro (vs. 4,4-difluoro) ~376 (estimated) Iodo increases steric bulk; single fluoro reduces stability X-ray crystallography (heavy atom)
(2R,3R,4S,5R)-2-(4-Amino-5-iodo-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyl-tetrahydrofuran-3,4-diol 5-Iodo, 5-methyl, 3,4-diol (vs. 4,4-difluoro, 3-ol) 376.15 Methyl and diol alter solubility and conformation Structural studies
5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydrofuran-3-ol (98873-79-1) No halogen substituents ~270 (estimated) Lack of fluorine reduces lipophilicity Baseline for fluorination impact studies
(2R,3R,4R,5R)-2-(4-Amino-5-bromo-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(chloromethyl)-tetrahydrofuran-3,4-diol 5-Bromo, chloromethyl, 3,4-diol (vs. 4,4-difluoro, hydroxymethyl) ~362 (estimated) Bromine and chloromethyl enhance reactivity DOT1L inhibitor synthesis intermediate
4-Amino-7-((2R,3R,4S,5R)-tetrahydrofuran-2-yl)-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (606-58-6) 5-Cyano (vs. amino), dihydroxy groups 291.26 Cyano group alters electronic properties Nucleoside analog synthesis
2.2. Key Findings
  • Halogen Substitution: Iodo/Bromo analogs (e.g., ) exhibit higher molecular weights and steric hindrance, which may reduce membrane permeability but improve X-ray crystallography resolution . The 4,4-difluoro group in the target enhances metabolic stability compared to mono-fluoro or non-fluorinated analogs (e.g., ) .
  • Diol vs. 3-ol: Diol-containing analogs (e.g., ) show altered hydrogen-bonding patterns, impacting enzyme interactions.
  • Electronic Effects: The 5-cyano group in introduces electron-withdrawing effects, contrasting with the electron-donating 4-amino group in the target, which may influence base-pairing or receptor affinity.

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